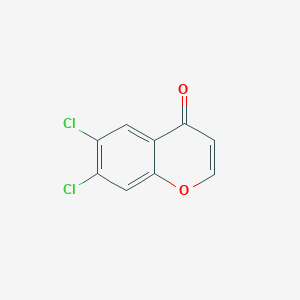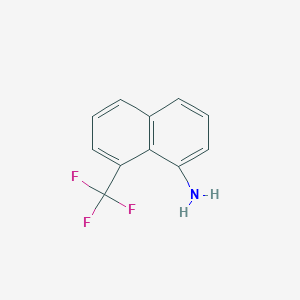
1-Amino-8-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-8-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . This process often requires the use of organometallic reagents or lithium dialkylamide-type bases under controlled conditions.
Industrial Production Methods: Industrial production of 1-Amino-8-(trifluoromethyl)naphthalene may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various fluorinated derivatives.
Aplicaciones Científicas De Investigación
1-Amino-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Amino-8-(trifluoromethyl)naphthalene varies depending on its application:
Biological Systems: In biological systems, the compound may interact with specific proteins or nucleic acids, altering their function and leading to therapeutic effects.
Fluorescent Probes: As a fluorescent probe, it absorbs light at specific wavelengths and emits light at longer wavelengths, allowing for the visualization of biological processes.
Comparación Con Compuestos Similares
1-Amino-8-methyl-naphthalene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Amino-8-chloro-naphthalene: Contains a chloro group instead of a trifluoromethyl group.
1-Amino-8-bromo-naphthalene: Contains a bromo group instead of a trifluoromethyl group.
Uniqueness: 1-Amino-8-(trifluoromethyl)naphthalene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles .
Propiedades
Fórmula molecular |
C11H8F3N |
|---|---|
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H,15H2 |
Clave InChI |
BIRWMGVXSVERJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


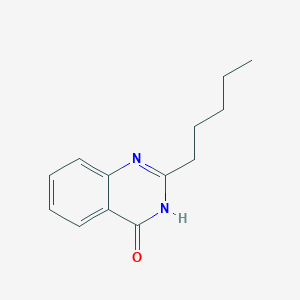
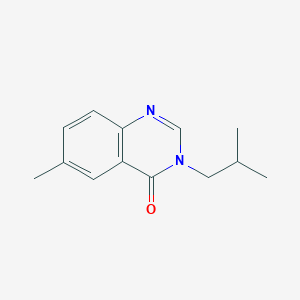
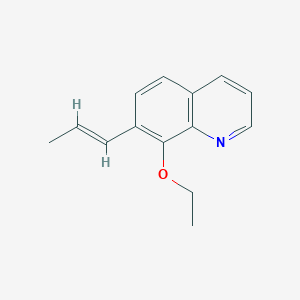

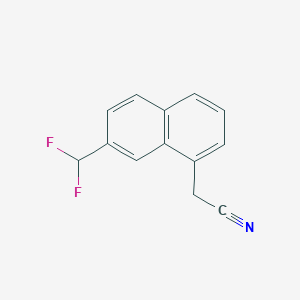


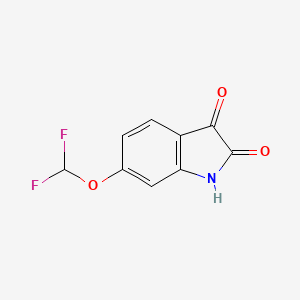


![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
